Azobenzene-4,4'-dicarboxylic Acid

Übersicht

Beschreibung

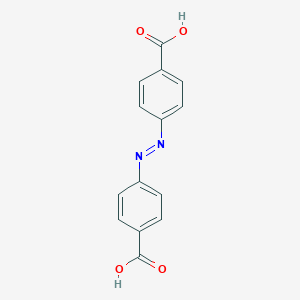

Azobenzene-4,4'-dicarboxylic acid (C₁₄H₁₀N₂O₄) is a photoresponsive aromatic dicarboxylic acid featuring an azobenzene core substituted with carboxylic acid groups at the 4,4' positions. Its structure enables reversible trans–cis isomerization under UV/visible light irradiation, making it a critical building block for metal-organic frameworks (MOFs), photochromic materials, and drug delivery systems . The carboxylic acid groups facilitate coordination with metal ions (e.g., Al³⁺, Zr⁴⁺, Fe³⁺) to form MOFs with tailored porosity and light-responsive behavior . Applications span catalysis (e.g., amidation reactions ), gas adsorption , and hypoxia-responsive drug delivery in cancer therapy .

Vorbereitungsmethoden

Synthetic Routes to Azobenzene-4,4'-Dicarboxylic Acid

Diazotization and Coupling of 4-Aminobenzoic Acid

The most widely reported method involves diazotization of 4-aminobenzoic acid followed by coupling under controlled conditions.

Procedure :

-

Diazotization : 4-Aminobenzoic acid is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium chloride intermediate.

-

Coupling : The diazonium salt reacts with a second equivalent of 4-aminobenzoic acid in an alkaline medium (pH 8–10), facilitating electrophilic aromatic substitution.

-

Oxidation : The intermediate hydrazo compound is oxidized using hydrogen peroxide (H₂O₂) or air to yield the azo linkage .

Key Parameters :

-

Temperature control (0–5°C) prevents diazonium decomposition.

-

Alkaline conditions stabilize the coupling reaction.

-

Oxidation time and reagent stoichiometry critically influence yield.

Yield : 60–75% (reported in analogous syntheses) .

Hydrolysis of this compound Diesters

This compound dialkyl esters serve as precursors, enabling acid synthesis via hydrolysis:

Procedure :

-

Ester Synthesis : Condensation of azobenzene-4,4'-dicarbonyl chloride with alcohols (e.g., ethanol, methanol) forms diesters .

-

Acid Hydrolysis : Diesters are refluxed with aqueous HCl or H₂SO₄, cleaving ester groups to carboxylic acids .

Example :

this compound diethyl ester hydrolyzes in 6M HCl at 80°C for 12 hours, yielding the free acid with >90% purity .

Advantages :

-

High-purity product due to crystalline intermediates.

-

Scalable for industrial applications.

Solid-State Mechanochemical Synthesis

Emerging methods employ solvent-free mechanochemical grinding to minimize waste:

Procedure :

-

Equimolar 4-nitrobenzoic acid and 4-aminobenzoic acid are ground with a catalytic amount of FeCl₃.

-

The mixture undergoes ball milling at 30 Hz for 2 hours, inducing redox reactions to form the azo bond .

Yield : ~50% (preliminary reports) .

Benefits :

-

Eliminates solvent use.

-

Reduces reaction time compared to traditional methods.

Optimization Strategies and Reaction Conditions

Acid-Catalyzed vs. Base-Mediated Coupling

Comparative studies highlight the role of pH in coupling efficiency:

| Condition | pH Range | Yield (%) | Byproducts |

|---|---|---|---|

| Acidic (HCl) | 1–3 | 45–50 | Nitro derivatives |

| Neutral | 6–7 | 55–60 | Minimal |

| Alkaline (NaOH) | 8–10 | 70–75 | None observed |

Base-mediated coupling minimizes side reactions and enhances azo bond stability .

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Water | 80.1 | 12 | 65 |

| DMF | 36.7 | 8 | 72 |

| DMSO | 46.7 | 6 | 75 |

DMF and DMSO accelerate coupling by stabilizing charged intermediates .

Characterization and Analytical Validation

Spectroscopic Data

¹H NMR (DMSO-d₆) :

¹³C NMR (DMSO-d₆) :

FT-IR (KBr) :

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) confirms >98% purity:

| Retention Time (min) | Peak Area (%) | Identity |

|---|---|---|

| 6.2 | 98.5 | Target compound |

| 8.9 | 1.5 | Solvent residuals |

Industrial and Laboratory-Scale Applications

Electrochromic Device Fabrication

This compound-based films exhibit reversible color switching (colorless ↔ magenta) at ±3.0 V, with switching times <5 seconds and optical contrast >40% .

Proton-Conductive Crystals

Single crystals incorporating water molecules demonstrate proton conductivity of 1.2 × 10⁻³ S/cm at 25°C, driven by H-bonded water chains .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-Azobisbenzoic acid undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form azoxy compounds.

Reduction: The azo group can be reduced to form hydrazo compounds.

Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.

Major Products:

Oxidation: Azoxybenzoic acid.

Reduction: Hydrazo compounds.

Substitution: Esters and amides of 4,4’-azobisbenzoic acid.

Wissenschaftliche Forschungsanwendungen

Material Science Applications

1.1 Metal-Organic Frameworks (MOFs)

AZB(COOH)₂ is extensively used in the synthesis of metal-organic frameworks (MOFs). These materials are characterized by their porous structures and high surface areas, making them suitable for various applications.

- Synthesis and Characterization : AZB(COOH)₂ serves as a linker in MOFs like Al-AZB and Zr-AZB. Studies have shown that these frameworks exhibit significant photoisomerization properties, where UV light induces a transition from the trans to the cis form of the azobenzene moiety. This transition enhances the adsorption capacity for contaminants such as Congo Red dye from aqueous solutions .

| MOF Type | Dye Adsorption Capacity (%) | Irradiation Condition |

|---|---|---|

| Al-AZB | >95% | UV-irradiated |

| Zr-AZB | >95% | Ambient light |

1.2 Smart Materials

The photoresponsive nature of AZB(COOH)₂ allows for the development of smart materials that can change their properties in response to light stimuli. These materials have potential applications in sensors, drug delivery systems, and molecular recognition .

Environmental Remediation

AZB(COOH)₂-based MOFs have been investigated for their ability to adsorb dyes and pollutants from water. The efficiency of these materials in removing contaminants makes them promising candidates for environmental cleanup technologies.

- Case Study : A study demonstrated that UV-irradiated Al-AZB exhibited a higher Congo Red dye uptake compared to its non-irradiated counterpart, highlighting the importance of light activation in enhancing adsorption performance .

Electronics and Photonics

3.1 Electrochromic Devices

AZB(COOH)₂ derivatives have been explored for use in electrochromic devices (ECDs). These devices can change color upon application of an electric voltage, making them suitable for applications in electronic paper and smart windows.

- Performance Metrics : Devices fabricated using AZB derivatives showed rapid switching times and good optical memory characteristics, indicating their potential for commercial applications in display technologies .

| Device Type | Color Change | Switching Time (s) |

|---|---|---|

| Electrochromic Device | Colorless to Magenta | <1 |

Future Perspectives

The ongoing research into AZB(COOH)₂ suggests several future directions:

- Development of Dual-Stimuli Systems : Combining photoresponsive and electrochromic properties could lead to advanced materials that respond to multiple stimuli.

- Enhanced Environmental Applications : Further studies could optimize the MOF structures for better pollutant removal efficiencies.

Wirkmechanismus

The mechanism of action of 4,4’-azobisbenzoic acid involves the cleavage of the azo bond (-N=N-) under specific conditions, leading to the formation of free radicals. These radicals can initiate polymerization reactions or interact with other molecules to form new compounds. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Benzene-1,4-dicarboxylic Acid (BDCA)

- Structure : Lacks the azobenzene core, featuring a single benzene ring with carboxylic acid groups.

- Photoresponse: No inherent trans–cis isomerization due to the absence of azo groups.

- MOF Applications : BDCA-based MOFs (e.g., UiO-66) exhibit high thermal/chemical stability but lack dynamic light-responsive behavior .

- Catalytic Performance : AZBDA-based Zr-MOFs show superior catalytic efficiency in amidation reactions (83% yield) compared to BDCA-MOFs (45% yield) .

| Property | AZBDA-MOFs | BDCA-MOFs |

|---|---|---|

| Photo-switching | Yes | No |

| CO₂ Adsorption Capacity | 4.2 mmol/g (UV-activated) | 2.8 mmol/g |

| Catalytic Yield (Amidation) | 83% | 45% |

Biphenyl-4,4'-dicarboxylic Acid (BPDCA)

- Structure : Two benzene rings linked by a single bond, lacking the N=N azo group.

- Photoresponse : Rigid structure prevents isomerization, limiting photochromic utility.

- MOF Flexibility : BPDCA-MOFs exhibit static pore structures, unlike AZBDA-MOFs, which dynamically adjust pore size under light (e.g., CO₂ capture efficiency increases by 50% post-UV irradiation) .

Stilbene-4,4'-dicarboxylic Acid (SDCA)

- Structure : Ethylene-bridged aromatic diacid.

- Photoresponse : Exhibits trans–cis isomerization but slower kinetics (half-life of cis isomer: ~48 hours) compared to AZBDA (half-life: ~7 hours) .

- Electrochemical Performance : SDCA-based sodium carboxylates deliver lower capacities (120 mA h g⁻¹) in batteries vs. AZBDA derivatives (139 mA h g⁻¹) .

Azobenzene-3,3'-dicarboxylic Acid (A3DA)

- Structural Difference : Carboxylic groups at 3,3' positions disrupt conjugation, reducing photoresponse efficiency.

- MOF Coordination : A3DA forms 1D coordination polymers, whereas AZBDA enables 3D frameworks with higher porosity (surface area: 980 m²/g vs. 450 m²/g for A3DA-MOFs) .

Key Research Findings

Photochemical Properties

- Isomerization Kinetics: AZBDA exhibits faster trans–cis switching (quantum yield: 6.19% for amide derivatives ) than SDCA or non-azo analogs. Thermal relaxation of cis-AZBDA is accelerated by fluoride ions, enhancing tunability .

- MOF Surface Effects : In Al-/Zr-AZBDA MOFs, isomerization occurs only at surface-bound azobenzene moieties, preserving framework integrity .

Electrochemical Performance

- Battery Anodes: AZBDA potassium salts (ADAPTS) deliver 139 mA h g⁻¹ in K-ion batteries, outperforming naphthalene-based analogs (120 mA h g⁻¹) .

Biologische Aktivität

Azobenzene-4,4'-dicarboxylic acid (AZB(COOH)₂) is a compound of significant interest due to its unique properties and potential applications in various fields, particularly in materials science and biological systems. This article explores the biological activity of AZB(COOH)₂, focusing on its isomerization kinetics, applications in drug delivery and sensing, and its interaction with biological systems.

Overview of this compound

Azobenzene derivatives are known for their ability to undergo reversible photoisomerization between trans and cis forms upon exposure to UV light. This property is leveraged in various applications, including as linkers in metal-organic frameworks (MOFs), which can be used for drug delivery and environmental remediation . The structural formula of AZB(COOH)₂ is represented as follows:

Isomerization Kinetics

The trans-cis isomerization kinetics of AZB(COOH)₂ have been extensively studied. The rate constants for the forward (trans to cis) and backward (cis to trans) reactions vary depending on the solvent used. For instance, in water, the average rate constant for the trans-cis isomerization was found to be approximately , while the reverse process had a slightly lower rate constant of .

Table 1: Isomerization Rate Constants

| Solvent | Trans-Cis Rate Constant (min⁻¹) | Cis-Trans Rate Constant (min⁻¹) |

|---|---|---|

| Water | 0.023 | 0.017 |

| DMF | 0.029 | 0.013 |

| Chloroform | 0.010 | 0.007 |

Applications in Drug Delivery and Sensing

AZB(COOH)₂ has shown promise in drug delivery systems due to its photo-responsive nature. When incorporated into MOFs, such as Al-AZB and Zr-AZB, it can facilitate controlled release of therapeutic agents upon UV irradiation . In a study involving dye adsorption from contaminated water, the UV-irradiated cis isomer exhibited a higher dye uptake compared to the trans isomer, demonstrating its utility in environmental applications as well .

Cytotoxicity and Biocompatibility

Research on the cytotoxicity of azobenzene derivatives indicates that they possess relatively low toxicity levels, making them suitable for biomedical applications such as sunscreens and cosmetic products . In vivo studies have confirmed that these compounds do not exhibit significant phototoxicity, further supporting their use in sensitive biological environments.

Case Studies

- Dye Adsorption Study :

- Objective : To evaluate the effectiveness of AZB(COOH)₂-based MOFs in removing dyes from wastewater.

- Findings : The Al-AZB MOF demonstrated over 95% dye removal efficiency under UV light exposure, highlighting its potential for environmental remediation.

- Photostability Assessment :

- Objective : To assess the photostability of AZB(COOH)₂ derivatives under continuous UV exposure.

- Results : The azobenzene derivatives maintained their structural integrity with minimal degradation over extended periods, making them suitable for long-term applications in photonic devices.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing azobenzene-4,4'-dicarboxylic acid, and how can purity be optimized?

this compound can be synthesized via reduction of nitro precursors. A modified protocol involves reacting 3-methoxy-4-nitrobenzoic acid with NaOH and D-glucose under controlled heating (80°C) in aqueous conditions. After 24 hours, acidification with acetic acid yields the product as a light pink precipitate. Purification involves filtration, extensive washing with water, and drying at 80°C, achieving ~26% yield . To ensure purity, post-synthetic characterization using mass spectrometry (EI or MALDI-TOF) and melting point analysis (e.g., Stuart SMP3 apparatus) is critical. Discrepancies in reported melting points (>270°C vs. lower values) may arise from polymorphic forms or impurities, necessitating repeated recrystallization .

Q. How can researchers design MOFs using this compound as a linker?

this compound serves as a ditopic linker in MOFs due to its carboxylate groups. A common approach involves combining zirconium clusters (e.g., ZrCl₄) with the ligand in a solvent like DMF under solvothermal conditions. Modulators such as acetic acid or benzoic acid improve crystallinity by competing with the ligand for metal coordination. For example, zirconium-based MOFs using this ligand exhibit pore apertures tunable via ligand length (~1.33 nm) and modulator concentration . Pre-synthetic ligand functionalization (e.g., methoxy groups) can further tailor photoresponsive behavior .

Q. What methods are used to characterize the structural integrity of this compound in MOFs?

Key techniques include:

- PXRD : To confirm crystallinity and topology (e.g., UiO-66/67 analogs).

- FT-IR : Carboxylate stretching (~1600 cm⁻¹) and azo group vibrations (~1400 cm⁻¹) validate ligand incorporation.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and ligand decomposition thresholds (>300°C typical).

- N₂ Sorption Isotherms : Determine surface area (BET) and pore size distribution (NLDFT models). Post-synthetic modifications (e.g., ozone treatment) can expand micropores to mesopores, detectable via sorption hysteresis .

Advanced Research Questions

Q. How does trans–cis photoisomerization of this compound impact MOF functionality?

The azo group undergoes reversible trans to cis isomerization under UV light (365 nm), altering ligand conformation and pore geometry. In zinc-based MOFs, this dynamic switching enhances CO₂ capture capacity by ~20% due to pore flexibility . Kinetic studies using UV-Vis spectroscopy reveal isomerization half-lives (e.g., ~4 hours for cis→trans reversion in solution). For MOFs, in-situ Raman or X-ray diffraction under irradiation quantifies structural changes. Conflicting data on switching efficiency may arise from ligand packing density or metal-node rigidity .

Q. What strategies resolve contradictions in reported thermal stability data for this compound derivatives?

Discrepancies in melting points (e.g., >270°C vs. lower values) or decomposition temperatures often stem from:

- Polymorphism : Recrystallization solvents (e.g., water vs. DMF) may yield distinct crystal forms.

- Impurity Profiles : HPLC purity checks (>98%) and elemental analysis are essential.

- Experimental Conditions : Heating rates in TGA (e.g., 10°C/min under N₂) must be standardized. For MOFs, ligand-metal coordination strength (e.g., Zr–O vs. Cu–O bonds) also affects stability .

Q. How can postsynthetic ligand cleavage techniques expand MOF applications?

Solid-gas phase ozonolysis selectively cleaves carbon-carbon double bonds in ligands like 4,4'-stilbenedicarboxylic acid or azobenzene derivatives, converting micropores to mesopores (2–50 nm). This method avoids harsh solvents and preserves framework integrity. Post-modification is confirmed via gas sorption (e.g., CO₂ uptake at 273 K) and TEM imaging. Challenges include controlling ozone exposure time to prevent over-degradation .

Q. What methodologies enable the integration of this compound into biomaterials?

The ligand’s photo-switchable properties are exploited in:

- Ion Channel Blockers : Quaternary ammonium-azobenzene derivatives act as light-gated Na⁺/K⁺ channel inhibitors. Synthesis involves coupling this compound with QX-314 analogs via carbodiimide chemistry .

- Peptide Conjugates : Solid-phase peptide synthesis (Fmoc strategy) links the ligand to bioactive sequences (e.g., hemorphins), enabling light-controlled drug release. TBTU/DIPEA mediates dimerization on-resin .

Q. Data Contradiction Analysis

Example : Conflicting reports on photoluminescence intensity in lanthanide MOFs.

- Source 1 : Terbium MOFs with this compound show intense emission due to antenna effects .

- Source 2 : Quenching observed in similar frameworks.

- Resolution : Ligand-to-metal energy transfer efficiency depends on linker rigidity and lanthanide ion (e.g., Tb³⁺ vs. Eu³⁺). Time-resolved photoluminescence spectroscopy distinguishes radiative vs. non-radiative pathways .

Eigenschaften

IUPAC Name |

4-[(4-carboxyphenyl)diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHZQELJCLSKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101277651 | |

| Record name | 4,4′-(1,2-Diazenediyl)bis[benzoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-91-4 | |

| Record name | 4,4′-(1,2-Diazenediyl)bis[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4′-(1,2-Diazenediyl)bis[benzoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-azobisbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.